Enhanced Aqueous Solubility: 2-Ethylrutoside vs. Rutin
2-Ethylrutoside demonstrates a quantifiable and functionally significant increase in aqueous solubility compared to its parent compound, rutin. This is a direct consequence of replacing a hydroxyl group with an ethoxy moiety . While rutin is classified as 'practically insoluble' in water (typically defined as requiring >10,000 parts of solvent for 1 part of solute) [1], 2-ethylrutoside achieves a water solubility of at least 25 mg/mL [2]. This represents a massive improvement and is a critical factor for its selection in any aqueous-based biological assay or formulation development.
| Evidence Dimension | Aqueous Solubility |
|---|---|
| Target Compound Data | ≥ 25 mg/mL |
| Comparator Or Baseline | Rutin: Practically insoluble (< 0.1 mg/mL estimated) |
| Quantified Difference | At least a 250-fold increase in solubility |
| Conditions | Solubility in water at room temperature |
Why This Matters
This solubility difference is paramount for researchers seeking to avoid confounding artifacts from organic solvents (e.g., DMSO) in sensitive biological assays, and for formulators developing water-based products.
- [1] British Pharmacopoeia. (2025). Rutoside Trihydrate Monograph. View Source
- [2] Chemistry Stack Exchange. (n.d.). Revision: 2-Ethylrutoside Solubility. View Source
